molecular formula C19H22BrFN2Si B8775355 3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8775355
M. Wt: 405.4 g/mol
InChI Key: BISHYORRRPLMBU-UHFFFAOYSA-N
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Description

3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C19H22BrFN2Si and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22BrFN2Si

Molecular Weight

405.4 g/mol

IUPAC Name

[3-bromo-5-(3-fluorophenyl)pyrrolo[2,3-b]pyridin-1-yl]-tert-butyl-dimethylsilane

InChI

InChI=1S/C19H22BrFN2Si/c1-19(2,3)24(4,5)23-12-17(20)16-10-14(11-22-18(16)23)13-7-6-8-15(21)9-13/h6-12H,1-5H3

InChI Key

BISHYORRRPLMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC(=CC=C3)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Br2 (1.12 mL, 21.8 mmol) in CCl4 was added dropwise to a stirred and cooled (0° C.) solution of 8 (7.10 g, 21.8 mmol) and pyridine (2.1 mL, 26.2 mmol) in dry CHCl3 (330 mL). Progress of the reaction was followed by TLC. When the reaction was completed, aqueous NaHCO3—Na2S2O3 solution was added. The organic solution was separated and the aqueous layer was extracted with CH2Cl2 (3×100 mL). Combined organic solutions were dried (MgSO4), concentrated and purified by SGC with hexane:benzene as eluent in gradient (up to 14% benzene) to afford 9 (8.47 g, 91%) as tan solid. 1H NMR (400 MHz, CDCl3) δ 0.65 (s, 6H), 0.97 (s, 9H), 7.02-7.10 (m, 1H), 7.29 (s, 1H), 7.33-7.38 (m, 1H), 7.40-7.47 (m, 2H), 7.97 (d, J=2.2 Hz, 1H), 8.51 (d, J=2.2 Hz, 1H).
Name
Quantity
1.12 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
7.1 g
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2.1 mL
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Reaction Step Two
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Quantity
330 mL
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solvent
Reaction Step Two
Name
NaHCO3 Na2S2O3
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods II

Procedure details

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